2-({IMINO[(PHENYLSULFONYL)AMINO]METHYL}AMINO)-4,7-DIMETHYLQUINAZOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reagents: Phenylsulfonyl chloride, ammonia, and formaldehyde.
- Reaction: Sequential reactions involving nucleophilic substitution and condensation to introduce the imino and phenylsulfonylamino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({IMINO[(PHENYLSULFONYL)AMINO]METHYL}AMINO)-4,7-DIMETHYLQUINAZOLINE typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the imino and phenylsulfonylamino groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
-
Step 1: Synthesis of Quinazoline Core
- Starting materials: Anthranilic acid and formamide.
- Reaction: Cyclization reaction under acidic conditions to form the quinazoline core.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Products: Oxidized derivatives with potential changes in the functional groups.
-
Reduction
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Products: Reduced derivatives, often leading to the removal of oxygen-containing groups.
-
Substitution
- Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
- Products: Substituted quinazoline derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to a wide variety of functionalized quinazolines.
Scientific Research Applications
2-({IMINO[(PHENYLSULFONYL)AMINO]METHYL}AMINO)-4,7-DIMETHYLQUINAZOLINE has several scientific research applications:
-
Medicinal Chemistry
- Potential use as a scaffold for developing new drugs targeting various diseases, including cancer and infectious diseases.
- Investigation of its biological activity and mechanism of action in cellular models.
-
Materials Science
- Exploration of its properties as a component in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Chemical Biology
- Use as a probe to study biological processes and interactions at the molecular level.
- Development of fluorescent or luminescent derivatives for imaging applications.
-
Industrial Chemistry
- Potential applications in the synthesis of advanced materials and specialty chemicals.
- Use as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-({IMINO[(PHENYLSULFONYL)AMINO]METHYL}AMINO)-4,7-DIMETHYLQUINAZOLINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The imino and phenylsulfonylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
-
Molecular Targets
- Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.
- Receptors: Binding to receptors to modulate signaling pathways.
- DNA: Intercalation or binding to DNA to affect gene expression.
-
Pathways Involved
- Signal transduction pathways: Modulation of pathways such as MAPK, PI3K/Akt, or NF-κB.
- Apoptosis: Induction of programmed cell death in cancer cells.
- Cell cycle regulation: Interference with cell cycle progression to inhibit cell proliferation.
Comparison with Similar Compounds
2-({IMINO[(PHENYLSULFONYL)AMINO]METHYL}AMINO)-4,7-DIMETHYLQUINAZOLINE can be compared with other quinazoline derivatives to highlight its uniqueness:
-
Similar Compounds
- 4,7-Dimethylquinazoline: Lacks the imino and phenylsulfonylamino groups, resulting in different chemical and biological properties.
- 2-Amino-4,7-dimethylquinazoline: Contains an amino group instead of the imino and phenylsulfonylamino groups, leading to variations in reactivity and applications.
- 2-Phenylsulfonylamino-4,7-dimethylquinazoline: Similar structure but lacks the imino group, affecting its interaction with biological targets.
-
Uniqueness
- The presence of both imino and phenylsulfonylamino groups in this compound provides unique chemical reactivity and biological activity.
- Its specific combination of functional groups allows for diverse applications in medicinal chemistry, materials science, and chemical biology.
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-(4,7-dimethylquinazolin-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-11-8-9-14-12(2)19-17(20-15(14)10-11)21-16(18)22-25(23,24)13-6-4-3-5-7-13/h3-10H,1-2H3,(H3,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQDVRQNTVLEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC(=NS(=O)(=O)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)N/C(=N/S(=O)(=O)C3=CC=CC=C3)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.